molecular formula C7H5ClF2O2 B1400480 3-Chloro-4-(difluoromethoxy)phenol CAS No. 1261604-72-1

3-Chloro-4-(difluoromethoxy)phenol

Cat. No.: B1400480
CAS No.: 1261604-72-1
M. Wt: 194.56 g/mol
InChI Key: PRRLVTKJSQLXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(difluoromethoxy)phenol is a useful research compound. Its molecular formula is C7H5ClF2O2 and its molecular weight is 194.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-(difluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O2/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRLVTKJSQLXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 4 Difluoromethoxy Phenol and Analogues

Direct Difluoromethylation of Phenolic Precursors

The direct introduction of a difluoromethyl group onto a phenolic oxygen is a common and efficient strategy. This is typically achieved through the generation of difluorocarbene (:CF2), a reactive intermediate that readily inserts into the O-H bond of phenols. orgsyn.orgrsc.org

Carbene-Mediated Approaches: Generation and Reactivity

Difluorocarbene is an electrophilic species that exhibits unique stability compared to other carbenes due to the opposing electronic effects of the fluorine atoms. orgsyn.org The fluorine atoms inductively withdraw electron density from the carbene's filled σ orbital while simultaneously donating electron density from their lone pairs into the empty p orbital of the carbene. This "push-pull" effect results in a singlet carbene that preferentially reacts with electron-rich nucleophiles like phenoxides. orgsyn.org

A widely used and practical method for generating difluorocarbene is the thermal decomposition of sodium chlorodifluoroacetate (ClCF2CO2Na). orgsyn.orgrsc.org This bench-stable and relatively non-toxic reagent, upon heating, eliminates carbon dioxide and a chloride ion to produce the desired difluorocarbene. orgsyn.org

A typical procedure involves heating the phenolic precursor with sodium chlorodifluoroacetate in a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water, at elevated temperatures (e.g., 120 °C). orgsyn.org The reaction progress can be monitored by thin-layer chromatography (TLC). orgsyn.org Vigorous bubbling is often observed as the reaction proceeds, indicating the evolution of carbon dioxide. orgsyn.org

Table 1: Reaction Parameters for Thermal Decarboxylation

ParameterValue/Condition
ReagentSodium 2-chloro-2,2-difluoroacetate
SolventDMF/Water
Temperature120 °C
Reaction Time~2 hours

This table summarizes typical conditions for the difluoromethylation of phenols using the thermal decarboxylation of sodium chlorodifluoroacetate. orgsyn.org

An alternative to thermal methods involves the nucleophilic activation of difluoromethyl sources. This can be achieved by employing a base to deprotonate a suitable precursor, generating a difluoromethyl anion which can then react with electrophiles. cas.cnthieme-connect.com However, the direct deprotonation of Ar-CF2H groups to form nucleophilic Ar-CF2− synthons has been challenging. Recent advancements have shown that a combination of a strong Brønsted superbase and a weak Lewis acid can facilitate this deprotonation, allowing the resulting carbanion to react with a variety of electrophiles. acs.org

Another strategy involves attaching a removable activating group, such as a phenylsulfonyl group (PhSO2), to the difluoromethyl moiety. cas.cnthieme-connect.com Reagents like (phenylsulfonyl)difluoromethane (PhSO2CF2H) can be deprotonated to form a more stable and reactive carbanion. cas.cn This carbanion can then participate in nucleophilic difluoromethylation reactions. The phenylsulfonyl group can be subsequently removed to yield the desired difluoromethylated product. cas.cn

Organozinc reagents offer another avenue for difluoromethylation. researchgate.netsigmaaldrich.comwikipedia.org These reagents, often prepared in situ, can be less reactive and more functional-group tolerant than other organometallics like Grignard or organolithium reagents. sigmaaldrich.com Reactions involving difluorocarbene and benzyl (B1604629) or alkylzinc halides can generate α-difluorinated organozinc species that are stable in solution and can be quenched with various electrophiles. nih.gov However, some methods require harsh conditions or involve toxic and environmentally harmful perfluorocarbons. orgsyn.org

Historically, hazardous gaseous reagents were used to generate difluorocarbene, but these methods are often limited in scope and necessitate stringent reaction conditions. rsc.org

The development of stereoselective difluoromethylation methods is crucial for the synthesis of chiral molecules. rsc.org While examples are still limited, progress has been made in achieving stereoselective additions of the difluoromethyl group. rsc.org

One approach involves a reagent-controlled highly stereoselective reaction between a chiral difluoromethyl phenyl sulfoximine (B86345) and imines. nih.govsemanticscholar.org This method provides access to a variety of enantiomerically enriched α-difluoromethyl amines with high efficiency and stereoselectivity. nih.govsemanticscholar.org Another strategy utilizes copper catalysts with chiral diamine ligands in conjunction with a nucleophilic CF2H-zinc reagent to achieve enantioconvergent difluoromethylation of racemic alkyl electrophiles. researchgate.net

Copper-Catalyzed Difluoromethylation Protocols

Copper catalysis has emerged as a powerful tool in difluoromethylation reactions, offering mild and efficient pathways to difluoromethylated compounds. orgsyn.orgacs.orgnih.govnih.gov Copper-catalyzed methods can be applied to a variety of substrates, including those with sensitive functional groups.

For the synthesis of aryl difluoromethyl ethers, copper-catalyzed cross-coupling reactions are particularly relevant. These protocols often involve the coupling of a phenol (B47542) with a difluoromethyl source in the presence of a copper catalyst. For instance, a highly efficient copper-catalyzed protocol for the decarboxylative difluoromethylation of aliphatic carboxylic acids has been reported, which proceeds via an alkyl radical intermediate. acs.org While this specific example focuses on aliphatic acids, the underlying principles of copper-catalyzed radical generation and coupling can be extended to other substrate classes.

Other Metal-Mediated Difluoromethylation Methods

While copper-mediated reactions are common, other transition metals have been explored for their ability to mediate difluoromethylation reactions. acs.org For instance, a cooperative dual palladium/silver catalyst system has been developed for the direct difluoromethylation of aryl bromides and iodides under mild conditions. acs.org Another approach involves a Sandmeyer-type difluoromethylation that converts (hetero)arenediazonium salts into the corresponding difluoromethyl (hetero)arenes. acs.org This process utilizes a difluoromethyl-copper complex formed in situ from copper thiocyanate (B1210189) and TMS-CF2H. acs.org

Furthermore, nickel catalysis has emerged as a promising strategy. The identification of suitable phosphine (B1218219) ligands enables the difluoromethylation of aryl halides, including electron-rich substrates, at room temperature using a stable zinc reagent in combination with a nickel catalyst. acs.org These alternative metal-mediated methods expand the toolkit for synthesizing difluoromethyl arenes, offering different substrate scopes and reaction conditions.

Radical Difluoromethylation Pathways

Radical difluoromethylation offers a powerful alternative to metal-mediated approaches for the synthesis of difluoromethylated compounds. rsc.org These methods often involve the generation of a difluoromethyl radical (•CF2H), which can then be incorporated into various organic molecules. rsc.org A variety of precursors can be used to generate the •CF2H radical, often under photoredox or thermal conditions. researchgate.netepa.gov

One notable method involves the use of iododifluoromethyl phenyl sulfone (PhSO2CF2I) as a radical precursor. cas.cn In the presence of an initiator like triethylborane (B153662) (Et3B) and air, this reagent can undergo radical addition to terminal alkenes. cas.cn This strategy has been successfully applied to the one-pot regioselective synthesis of PhSO2CF2-substituted alkanes and the regio- and stereoselective preparation of PhSO2CF2-substituted alkenes. cas.cn The versatility of the (phenylsulfonyl)difluoromethyl group, which can be transformed into other difluorinated moieties, further enhances the utility of this radical-based approach. epa.gov

The design and mechanistic understanding of these radical processes are crucial for their application in the synthesis of complex molecules, including analogues of 3-chloro-4-(difluoromethoxy)phenol. rsc.org

Mechanochemical Synthesis Routes

Mechanochemistry, which utilizes mechanical energy to drive chemical reactions, presents a green and efficient alternative to traditional solvent-based synthesis. nih.govmurraystate.edu This approach often leads to reduced reaction times, minimal solvent waste, and can sometimes provide access to products that are difficult to obtain through conventional methods. murraystate.educhinesechemsoc.org

In the context of difluoromethylation, mechanochemical methods have been successfully employed for the formation of difluoromethyl ethers from alcohols. chinesechemsoc.org By using a mixer mill, primary, secondary, and tertiary alcohols can be reacted with a difluorocarbene precursor, such as TMSCF2Br activated by KFHF, to yield the corresponding difluoromethyl ethers in high yields. chinesechemsoc.org The reactions are typically complete within an hour at room temperature under solvent-free conditions, with product purification often achievable by simple filtration. chinesechemsoc.org

The application of mechanochemistry has also been extended to the multi-step synthesis of fluorinated compounds in a one-pot, solventless process. nih.gov This highlights the potential of mechanochemical routes for the environmentally benign synthesis of this compound and its analogues, significantly reducing the environmental footprint of the manufacturing process. chinesechemsoc.orgyoutube.com

Photoredox Catalysis in Difluoromethoxylation

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. youtube.comyoutube.comyoutube.com This strategy has been successfully applied to the difluoromethoxylation of phenols, providing a direct route to aryl difluoromethyl ethers. nih.gov

In a typical photoredox-catalyzed difluoromethoxylation, a photocatalyst, often an iridium or ruthenium complex, absorbs visible light and initiates an electron transfer process. youtube.comyoutube.com This can lead to the in situ generation of difluorocarbene (:CF2) from a suitable precursor, such as bromodifluoroacetic acid (BrCF2CO2H). nih.gov The generated difluorocarbene then reacts with a phenol to form the desired aryl difluoromethyl ether. nih.gov

This method has been shown to be effective for a variety of phenols and heteroaryl alcohols, tolerating a range of functional groups including halides, nitriles, nitro groups, and esters. nih.gov The reactions are typically carried out at room temperature, offering a mild and efficient alternative to traditional high-temperature methods. nih.gov The ability to perform these reactions under such gentle conditions makes photoredox catalysis particularly attractive for the late-stage functionalization of complex molecules. researchgate.netyoutube.com

Precursor Synthesis and Functional Group Interconversions Leading to this compound

The synthesis of this compound relies on the availability of key starting materials and the strategic manipulation of functional groups.

Preparation of Key Chlorophenol Starting Materials

A crucial precursor for the synthesis of this compound is 3-chloro-4-hydroxyphenol. One synthetic route to a related compound, 3-chloro-4-hydroxyacetanilide, involves the chlorination of N-acetyl-para-aminophenol (APAP) with sulfuryl chloride in liquid sulfur dioxide. google.com This process provides high yields of the chlorinated product. google.com The resulting acetanilide (B955) can then be hydrolyzed to the corresponding aminophenol, which can be further converted to the desired 3-chloro-4-hydroxyphenol through diazotization followed by hydrolysis.

Another relevant precursor is 3-chloro-4-hydroxyphenylacetic acid. chemsrc.comnih.gov This compound can be synthesized, and its structure provides a platform for further modifications to arrive at the target phenol. The availability of these and other related chlorophenols is essential for the subsequent introduction of the difluoromethoxy group.

Precursor CompoundCAS NumberKey Synthetic Information
3-Chloro-4-hydroxyacetanilide3964-52-1Synthesized from N-acetyl-para-aminophenol and sulfuryl chloride. google.com
3-Chloro-4-hydroxyphenylacetic acid33697-81-3A known metabolite and synthetic intermediate. chemsrc.comnih.gov
2-Chlorophenol95-57-8A potential starting material for multi-step synthesis. chemsrc.com
3,4-Dichloronitrobenzene99-54-7Can be used in the synthesis of chlorinated phenol derivatives. nih.gov

Strategic Derivatization of Phenols for Difluoromethoxy Introduction

The introduction of the difluoromethoxy group onto a phenolic ring often requires strategic derivatization of the phenol to facilitate the reaction. nih.gov The direct difluoromethylation of a phenol is typically achieved by generating difluorocarbene in the presence of the phenoxide. sci-hub.sersc.org

A common strategy involves the deprotonation of the phenol with a suitable base to form the more nucleophilic phenoxide ion. sci-hub.se This phenoxide then readily attacks the electrophilic difluorocarbene. The choice of base and reaction conditions can be critical for achieving high yields and selectivity, especially in the presence of other functional groups. sci-hub.se

In some cases, protecting groups may be employed on other parts of the molecule to prevent side reactions. After the difluoromethoxy group has been installed, these protecting groups can be removed to yield the final product. The development of derivatization strategies that are both efficient and compatible with a wide range of functional groups is an active area of research. nih.gov

Synthetic Routes to Related Chloro-Difluoromethoxy Aromatic Systems

The synthesis of aromatic systems containing both chlorine and a difluoromethoxy group often involves the difluoromethylation of a corresponding substituted phenol. A well-documented procedure illustrates the synthesis of 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one, a compound with the same core chloro-difluoromethoxy aromatic structure. orgsyn.orgorgsyn.org

This synthesis starts with 1-(3-chloro-4-hydroxyphenyl)ethan-1-one. orgsyn.org The key transformation is an O-difluoromethylation reaction using sodium chlorodifluoroacetate as the difluorocarbene precursor. orgsyn.orgorgsyn.org The mechanism involves the thermal decarboxylation of sodium chlorodifluoroacetate to generate an electrophilic difluorocarbene. orgsyn.orgorgsyn.org This carbene is then trapped by the phenolate (B1203915), which is formed from the starting phenol under basic conditions provided by cesium carbonate. orgsyn.orgorgsyn.org The reaction is typically performed in a solvent system of N,N-dimethylformamide (DMF) and water at an elevated temperature of 120 °C for approximately two hours. orgsyn.org This method is advantageous as it often allows for a chromatography-free workup, providing the aryl difluoromethyl ether in a straightforward manner. orgsyn.orgorgsyn.org

The table below outlines a representative synthesis for a related chloro-difluoromethoxy aromatic system.

Starting MaterialReagentsSolventProduct
1-(3-chloro-4-hydroxyphenyl)ethan-1-oneSodium chlorodifluoroacetate, Cesium carbonateN,N-dimethylformamide / Water1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one

Table based on data from Organic Syntheses. orgsyn.orgorgsyn.org

Process Optimization and Scalability Considerations in Synthesis

Translating a laboratory synthesis to an industrial scale requires rigorous optimization of the process to ensure it is safe, cost-effective, reproducible, and environmentally sustainable. For the synthesis of this compound and related compounds, several key factors must be considered.

Reagent Selection: The choice of difluoromethylating agent is paramount. Reagents like sodium chlorodifluoroacetate (SCDA) are highly attractive for large-scale production because they are commercially available in bulk, inexpensive, and are stable crystalline solids. acs.org This contrasts with other difluorocarbene precursors that may be gaseous, toxic, ozone-depleting (e.g., HCF2Cl), or require special handling. rsc.orgnih.gov The use of SCDA represents a simple, cost-effective, and operationally straightforward protocol. acs.org Alternative bench-stable reagents, such as S-(difluoromethyl)sulfonium salts, have also been developed. acs.org

Reaction Conditions: Optimization of parameters like temperature, solvent, and base is critical. The difluoromethylation with SCDA typically requires heating to facilitate decarboxylation, with temperatures around 95–120 °C being common. orgsyn.orgorgsyn.orgacs.org While effective, a key goal in process chemistry is to develop methods that proceed under milder conditions to save energy and minimize side reactions. rsc.org The choice of base (e.g., cesium carbonate, potassium carbonate) and solvent (e.g., DMF) must also be evaluated for cost, safety, and ease of handling on a large scale. orgsyn.orgacs.org

Purification and Scalability: A major challenge in scaling up production is product isolation and purification. Laboratory-scale purification often relies on column chromatography, which is generally not viable for large industrial batches. Therefore, developing robust, chromatography-free protocols is a significant advantage. orgsyn.orgorgsyn.org Processes that yield a product isolable by crystallization or distillation are highly preferred. The scalability of a reaction must be demonstrated, and methods using SCDA have been successfully scaled to the 10 mmol level, while other modern difluoromethylation techniques have been demonstrated on a 10-gram scale. acs.orgrsc.org

The following table summarizes the primary considerations for process optimization.

Area of OptimizationKey ParametersGoals
Reagent Selection Difluoromethylating agent, BaseMinimize cost, enhance safety, improve stability and handling, reduce environmental impact. acs.orgnih.gov
Reaction Conditions Temperature, Solvent, Reaction timeImprove energy efficiency, increase yield, minimize byproduct formation, ensure process safety. orgsyn.orgrsc.org
Purification & Isolation Method (Crystallization, Distillation)Eliminate need for chromatography, increase throughput, achieve high product purity, simplify product handling. orgsyn.orgorgsyn.org

Mechanistic Investigations and Reactivity Profiling of 3 Chloro 4 Difluoromethoxy Phenol

Reaction Mechanisms in Aryl Difluoromethyl Ether Formation Relevant to 3-Chloro-4-(difluoromethoxy)phenol

The synthesis of aryl difluoromethyl ethers, such as the precursor to this compound, primarily involves the reaction of a phenol (B47542) with a difluorocarbene source. The prevailing mechanism for this transformation is the trapping of difluorocarbene by a phenolate (B1203915) nucleophile. acs.org

Elucidation of Difluorocarbene Trapping by Phenolate Nucleophiles

The formation of the aryl difluoromethyl ether bond is widely accepted to proceed through the generation of difluorocarbene (:CF2) as a key intermediate. acs.orgorgsyn.org This highly electrophilic species is then trapped by a phenolate anion, formed by the deprotonation of the corresponding phenol in the presence of a base. acs.orgchinesechemsoc.org For instance, the synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one, a derivative of the target compound, is achieved by reacting 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with a difluorocarbene source. orgsyn.orgorgsyn.org The reaction is initiated by the deprotonation of the phenol to form the more nucleophilic phenoxide. This phenoxide then attacks the electron-deficient difluorocarbene. The resulting intermediate is subsequently protonated to yield the final aryl difluoromethyl ether. acs.org

Several reagents can be employed to generate difluorocarbene in situ. Common sources include sodium chlorodifluoroacetate, which decomposes upon heating to release :CF2, and S-(Difluoromethyl)sulfonium salts. orgsyn.orgacs.org The choice of reagent and reaction conditions can be tailored to the specific substrate. Visible-light photoredox catalysis has also emerged as a mild method for generating difluorocarbene from precursors like difluorobromoacetic acid. nih.gov

Mechanistic studies using deuterium (B1214612) labeling have provided strong evidence for the difluorocarbene pathway. When the reaction is conducted in the presence of D2O, the resulting aryl difluoromethyl ether incorporates a deuterium atom (ArOCF2D), which supports the protonation of an ArOCF2- intermediate rather than a direct nucleophilic displacement on a difluoromethyl-containing reagent. nih.gov

Intermediates and Transition State Analysis in Difluoromethylation

The difluoromethylation of phenols involves key intermediates and transition states that govern the reaction's outcome. Following the generation of difluorocarbene, its reaction with the phenolate proceeds through a transition state where the nucleophilic oxygen of the phenolate attacks the electrophilic carbene carbon. orgsyn.org

Computational studies have provided insights into the geometry and energetics of these species. For instance, in palladium-catalyzed decarbonylative C-H difluoromethylation of azoles, a seesaw geometry for a Pd(II) intermediate has been identified and characterized by X-ray crystallography. acs.org While not directly involving phenolic substrates, this highlights the complex coordination geometries that can be involved in transition metal-mediated difluoromethylation reactions. The stability and reactivity of these intermediates are influenced by factors such as the electronic properties of the substituents on the phenol and the nature of the difluorocarbene precursor. acs.org

Chemical Transformations and Functionalization Studies

The difluoromethoxy group in compounds like this compound can participate in or influence a variety of chemical transformations, allowing for further functionalization.

Generation of N-, S-, and Se-Difluoromethylated Analogues from Precursors

The same difluorocarbene precursors used for the O-difluoromethylation of phenols can be applied to the synthesis of N-, S-, and Se-difluoromethylated compounds. Reagents like sodium chlorodifluoroacetate are effective for the difluoromethylation of nitrogen, sulfur, and selenium nucleophiles. orgsyn.org This allows for the creation of a diverse range of difluoromethylated analogues from appropriate precursor molecules. For example, thiophenols can be readily converted to their corresponding aryl difluoromethyl thioethers. acs.orgacs.org The chemoselectivity of difluorocarbene towards different nucleophiles has been systematically studied, revealing a general reactivity order of ArS- > RS-, ArO- > ROH > RO-, ArSH, ArOH, RSH. acs.orgsci-hub.se This predictable selectivity is valuable in designing synthetic routes to complex molecules containing multiple nucleophilic sites.

Functional Group Tolerance and Chemoselectivity in Phenolic Difluoromethylation

A key advantage of modern difluoromethylation methods is their high functional group tolerance. Reactions can often be carried out in the presence of various functional groups without the need for protecting groups. For instance, the difluoromethylation of phenols using S-(difluoromethyl)sulfonium salts tolerates a wide array of functional groups. acs.orgresearchgate.net Similarly, nickel-catalyzed decarboxylative difluoromethylation exhibits broad functional group tolerance, including sensitive ketone and phenol groups. nih.gov

However, certain functional groups can interfere with the reaction. For example, in some systems, ketone and aldehyde groups are not tolerated due to competing addition of the difluoromethyl group onto the carbonyl carbon. rsc.org The presence of N-H bonds in amino or acetamido substituents can also inhibit the reaction under certain conditions. acs.org The chemoselectivity of the reaction is highlighted by the preferential difluoromethylation of the more nucleophilic phenoxide in the presence of less nucleophilic alcohols. chinesechemsoc.org

Table 1: Functional Group Tolerance in Difluoromethylation Reactions

Reagent/Catalyst SystemTolerated Functional GroupsIntolerant/Reactive Functional GroupsReference
S-(Difluoromethyl)sulfonium saltEster, nitro, methoxy (B1213986), boronic ester- rsc.org
Nickel-catalyzed decarboxylative difluoromethylationKetone, phenol, amides- nih.gov
Copper-mediated difluoromethylationElectron-withdrawing groupsKetones, aldehydes rsc.org
Fluoroform (CHF3) with base-p-nitrophenol (low yield), N-H containing groups acs.org

This table is for illustrative purposes and the tolerance can be condition-dependent.

Cleavage and Transformations of the Difluoromethoxy Group

While the difluoromethoxy group is generally stable, it can be cleaved under specific conditions. The C-O bond in aryl ethers can be cleaved by certain transition metal complexes. For example, Ni(0) and Rh(I) complexes have been shown to cleave the aryl C-O bond, while Pd(0) and Pt(0) can also effect this cleavage, although they may preferentially cleave weaker O-alkyl bonds if present. figshare.comresearchgate.net The lability of the difluoromethyl group has also been observed during the deprotection of silyl-protected difluoromethylated nucleosides when using fluoride (B91410) reagents. nih.gov

Furthermore, the difluoromethyl group itself can be a site for further transformation. The C-H bond in the Ar-CF2H moiety can be deprotonated using strong bases to generate a nucleophilic Ar-CF2- species. acs.org This "masked nucleophile" can then react with a variety of electrophiles, enabling the construction of new carbon-carbon and carbon-heteroatom bonds and showcasing the versatility of the difluoromethoxy group beyond its role as a stable bioisostere. acs.org

Electronic Effects on Reactivity: Electrophilic and Nucleophilic Regimes

The reactivity of this compound is fundamentally governed by the electronic properties of its substituents: the chlorine atom, the difluoromethoxy group, and the hydroxyl group. These groups exert a combination of inductive and resonance effects, which modulate the electron density of the aromatic ring and influence its behavior in both electrophilic and nucleophilic reactions.

In nucleophilic reactions, the electron-withdrawing nature of the chloro and difluoromethoxy groups plays a crucial role. These groups make the aromatic ring more electron-deficient and thus more susceptible to nucleophilic attack, particularly at the positions ortho and para to these deactivating groups. The difluoromethoxy group, in particular, can be considered a lipophilic hydrogen-bond donor, a property that can influence its interaction with biological nucleophiles. sci-hub.se The reactivity of phenols in nucleophilic-type reactions can often be correlated with the electronic properties of their substituents, as described by the Hammett equation. The positive Hammett constant (σ) for para-substituents like chlorine indicates an electron-withdrawing effect that can stabilize intermediates in nucleophilic reactions. scielo.brnih.gov

Table 1: Electronic Properties of Substituents

Substituent Inductive Effect Resonance Effect Overall Effect on Ring
-OH -I (Electron-withdrawing) +R (Electron-donating) Activating
-Cl -I (Electron-withdrawing) +R (Electron-donating) Deactivating
-OCF₂H -I (Strongly electron-withdrawing) +R (Weakly electron-donating) Strongly Deactivating

Radical Chemistry Pertinent to the Difluoromethyl Moiety

The difluoromethyl group (-CF₂H) has a distinct radical chemistry that is significant in various chemical transformations. The difluoromethyl radical (•CF₂H) is often generated through a single electron transfer (SET) to a suitable precursor. rsc.org The stability of fluoroalkyl radicals is influenced by the number of fluorine atoms, with the stability order being CH₂F• > CF₂H• > CF₃•. rsc.org The geometry of these radicals also changes with fluorine substitution, becoming more tetrahedral as more fluorine atoms are added. rsc.org

The difluoromethyl radical is considered to be nucleophilic in nature. nih.gov This characteristic influences its reactivity in processes like Minisci-type reactions, leading to different selectivity compared to the more electrophilic trifluoromethyl radical (•CF₃). rsc.org However, to enhance its electrophilicity for certain applications, the difluoromethyl reagent can be equipped with a removable electron-withdrawing group. nih.gov

The generation of a PhSO₂CF₂• radical has been achieved from PhSO₂CF₂H under transition-metal-free conditions, showcasing a method for the radical (phenylsulfonyl)difluoromethylation of various compounds. acs.org The construction of molecules containing a difluoromethyl group is of significant interest due to the unique properties this moiety imparts, such as serving as a bioisostere for hydroxyl, thiol, and amine groups due to its ability to act as a hydrogen bond donor. sci-hub.senih.gov

Table 2: Properties of Fluoroalkyl Radicals

Radical Relative Stability Geometry
•CH₂F Most Stable More Planar
•CF₂H Intermediate Intermediate
•CF₃ Least Stable More Tetrahedral

Comparative Reactivity with Other Halogenated Phenols and Ethers

The reactivity of this compound can be understood by comparing it with other halogenated phenols and ethers. The presence of both a chlorine atom and a difluoromethoxy group significantly influences its chemical behavior.

In comparison to other halogenated phenols, the reactivity towards electrophiles is generally reduced. For example, in chlorination reactions, phenols with meta-substituents, such as 3-chlorophenol (B135607), tend to show different reaction pathways and product distributions compared to ortho- and para-substituted phenols. nih.gov The presence of electron-withdrawing groups on the phenol ring generally decreases the rate of oxidation reactions. mdpi.com The effect of para-halogen substituents on the reactivity of phenols often follows the order of their electronegativity and ability to stabilize intermediates, with effects observed in the order of p-iodophenol > p-bromophenol > p-chlorophenol > p-fluorophenol. nih.gov

When compared to other ethers, the difluoromethoxy group imparts unique properties. For instance, a difluoromethoxy-substituted sulfamate (B1201201) was found to be significantly more sensitive to hydrolysis than its corresponding methoxy derivative. nih.gov This increased reactivity is attributed to the lower pKa of the corresponding phenol with the -OCF₂H group compared to the -OCH₃ group. nih.gov The synthesis of aryl difluoromethyl ethers can be achieved through various methods, and the reactivity of phenols in these reactions is dependent on their electronic properties. Electron-poor phenols, such as p-nitrophenol, show lower yields in etherification reactions compared to electron-rich phenols. nih.gov

The radical chemistry of the difluoromethyl group also sets it apart. While radical difluoromethylation is a key process, the generation and reactivity of the difluoromethyl radical differ from other halogenated alkyl radicals. rsc.orgacs.orgrsc.org The unique combination of a chloro-substituent and a difluoromethoxy group on the phenol ring results in a complex reactivity profile that is a blend of the characteristics of both halogenated phenols and fluoroalkyl ethers.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 4 Difluoromethoxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy serves as a cornerstone for the structural analysis of 3-Chloro-4-(difluoromethoxy)phenol, enabling the unambiguous assignment of its atomic constituents.

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, connectivity, and chemical environment of protons within the molecule. For this compound, the aromatic region of the spectrum is of particular interest. The phenyl ring contains three protons, and their chemical shifts are influenced by the electronic effects of the chloro, hydroxyl, and difluoromethoxy substituents.

The proton attached to the phenolic oxygen (the hydroxyl proton) typically appears as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. The three aromatic protons will exhibit distinct signals. Based on the substitution pattern, one would expect a doublet for the proton at C-5, a doublet of doublets for the proton at C-6, and a doublet for the proton at C-2. The difluoromethoxy group (-OCHF₂) will present a characteristic triplet signal due to the coupling between the proton and the two fluorine atoms (¹J-H coupling).

While specific spectral data for this compound is not widely published, analysis of the closely related compound, 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one, provides valuable insight into the expected aromatic proton signals. orgsyn.org The substitution pattern on the aromatic ring is identical, allowing for a reliable estimation of the chemical shifts and coupling patterns for the title compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ) ppm Predicted Multiplicity Predicted Coupling Constants (J) Hz
Ar-H (at C-2) ~7.3 d ~2.5
Ar-H (at C-5) ~7.2 d ~8.7
Ar-H (at C-6) ~7.0 dd ~8.7, ~2.5
OCHF₂ ~6.7 t ~73.0

Note: Data is predicted based on known substituent effects and analysis of similar compounds. 'd' denotes doublet, 'dd' denotes doublet of doublets, 't' denotes triplet, 'br s' denotes broad singlet.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing fluorine-containing compounds. nih.gov In the case of this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethyl group. This signal will appear as a doublet due to coupling with the single proton of the same group (²J-F coupling). The chemical shift of this signal provides a unique fingerprint for the difluoromethoxy moiety. For instance, in related aryl difluoromethyl ethers, the ¹⁹F NMR signal for the -OCF₂H group appears at a characteristic chemical shift. orgsyn.org

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine Assignment Predicted Chemical Shift (δ) ppm Predicted Multiplicity Predicted Coupling Constants (J) Hz

Note: Data is predicted based on analysis of similar compounds. 'd' denotes doublet.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to delineate the carbon framework of the molecule. rsc.orglibretexts.org this compound has seven carbon atoms, six in the aromatic ring and one in the difluoromethoxy group. Due to the lack of symmetry, seven distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum.

The carbon attached to the difluoromethoxy group (C-4) and the carbon of the difluoromethyl group itself will exhibit characteristic splitting patterns due to carbon-fluorine coupling (¹J-C and ²J-C, respectively). The C-F coupling constants are valuable for confirming assignments. The carbon of the -OCHF₂ group will appear as a triplet. The aromatic carbons will have chemical shifts determined by the attached substituents. The carbon bearing the hydroxyl group (C-1) and the carbon bearing the chlorine atom (C-3) will be significantly influenced.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ) ppm Predicted Multiplicity (due to C-F coupling)
C-1 (C-OH) ~150 s
C-2 ~118 s
C-3 (C-Cl) ~125 s
C-4 (C-OCF₂H) ~145 t
C-5 ~123 s
C-6 ~117 s

Note: Data is predicted based on known substituent effects and analysis of similar compounds like 3-chloro-4-fluorophenol (B1581553) and 3-(trifluoromethoxy)phenol. chemicalbook.comchemicalbook.com 's' denotes singlet, 't' denotes triplet.

While one-dimensional (1D) NMR spectra provide essential information, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for the complete and unambiguous structural confirmation of this compound.

COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons on the aromatic ring, confirming the connectivity between H-5 and H-6.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link each aromatic proton signal (H-2, H-5, H-6) to its corresponding carbon signal (C-2, C-5, C-6) and the proton of the difluoromethyl group to its carbon.

Although no specific multidimensional NMR studies have been published for this exact molecule, the application of these standard techniques is a routine part of structural elucidation in organic chemistry. unimi.it

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound by measuring its exact mass to a high degree of accuracy (typically within 5 ppm). The molecular formula for this compound is C₇H₅ClF₂O₂. The calculated monoisotopic mass for this formula allows for its unambiguous confirmation, distinguishing it from other potential compounds with the same nominal mass.

Table 4: HRMS Data for this compound

Molecular Formula Calculated Monoisotopic Mass (Da)

Note: The calculated mass is for the most abundant isotopes. An HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental composition.

The fragmentation pattern observed in the mass spectrum would further corroborate the structure. Key fragmentation pathways would likely include the loss of the difluoromethyl group or cleavage of the ether bond, providing further structural evidence.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to specific functional groups and vibrational modes.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-HStretching~3600-3200 (broad)
C-H (aromatic)Stretching~3100-3000
C=C (aromatic)Stretching~1600-1450
C-O (phenol)Stretching~1260-1180
C-O-C (ether)Asymmetric stretching~1250-1050
C-ClStretching~800-600
C-FStretching~1100-1000
O-HBending~1410-1310
C-H (aromatic)Out-of-plane bending~900-675

The broad O-H stretching band is a hallmark of phenolic compounds and is indicative of hydrogen bonding. The precise positions of the aromatic C=C stretching and C-H out-of-plane bending bands can provide information about the substitution pattern of the benzene (B151609) ring. The C-O stretching of the phenol (B47542) and the ether linkage, along with the C-Cl and C-F stretching vibrations, will provide further confirmation of the compound's structure. For comparison, the IR spectrum of the related compound 3-chlorophenol (B135607) shows characteristic bands that would be expected to be present, with shifts due to the additional difluoromethoxy substituent. rsc.orgnist.gov

Raman Spectroscopy:

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to IR spectroscopy. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=C (aromatic)Ring breathing~1000
C=C (aromatic)Stretching~1600
C-H (aromatic)Stretching~3070
C-ClStretching~800-600
C-FSymmetric stretching~1050

The symmetric "ring breathing" mode of the substituted benzene ring typically gives a strong and sharp signal in the Raman spectrum. researchgate.netresearchgate.net The aromatic C=C stretching vibrations also produce prominent bands. The C-Cl and symmetric C-F stretching modes would also be observable. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule, which is invaluable for its identification and structural confirmation.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported in the crystallographic literature, insights into its potential solid-state structure can be gleaned from studies on related halogenated phenols. libretexts.orgdiva-portal.org

For a molecule like this compound, the crystal packing would be influenced by a combination of intermolecular forces:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and will likely form hydrogen bonds with the oxygen atoms of the hydroxyl or difluoromethoxy groups of neighboring molecules, or potentially with the chlorine atom, although the latter is a weaker interaction. These hydrogen bonds are expected to play a dominant role in the crystal packing, often leading to the formation of chains or more complex networks.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules.

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are aligned. These interactions contribute significantly to the stability of the crystal lattice.

Dipole-Dipole Interactions: The polar C-Cl, C-F, and C-O bonds will result in a net molecular dipole, leading to dipole-dipole interactions that will influence the orientation of molecules within the crystal.

Studies on similar dihalogenated phenols have revealed that the interplay of these interactions can lead to various packing motifs. libretexts.org The specific substitution pattern on the phenyl ring of this compound will dictate the steric and electronic factors that govern the final crystal structure. A successful single-crystal X-ray diffraction experiment would yield a detailed crystallographic information file (CIF), containing the precise atomic coordinates and unit cell parameters.

Crystallographic Parameter Information Provided
Crystal System & Space GroupThe symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)The size and shape of the repeating unit of the crystal.
Atomic Coordinates (x, y, z)The precise position of each atom in the unit cell.
Bond Lengths & AnglesThe geometry of the molecule.
Torsion AnglesThe conformation of flexible parts of the molecule.
Intermolecular ContactsInformation on hydrogen bonding, halogen bonding, and other non-covalent interactions.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, identification, and purification of organic compounds. For this compound, both analytical and preparative chromatographic methods are crucial for assessing its purity and for its isolation from reaction mixtures.

Analytical and Preparative Chromatography Methodologies

Analytical Chromatography:

Analytical chromatography is used to determine the purity of a sample and to identify its components. The most common techniques for the analysis of phenolic compounds are gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Gas Chromatography (GC): Phenols can be analyzed directly by GC using a flame ionization detector (FID). epa.govspectrabase.com For enhanced sensitivity and to improve peak shape, phenols are often derivatized prior to GC analysis. researchgate.netnih.gov Common derivatization reagents include silylating agents like BSTFA. The choice of capillary column is critical for achieving good separation of isomers and related impurities. A non-polar or medium-polarity column would likely be suitable for this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of organic compounds, including phenols. nih.gov Reversed-phase HPLC with a C18 or C8 column is typically used, with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the aromatic ring of this compound will absorb strongly in the UV region. For more complex matrices, HPLC coupled with a mass spectrometer (LC-MS) provides enhanced selectivity and sensitivity. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of a reaction and for preliminary purity assessment. For a related compound, 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one, TLC analysis was performed using a mixture of ethyl acetate (B1210297) and hexanes as the mobile phase, with visualization under a UV lamp. orgsyn.orgorgsyn.org A similar system could likely be adapted for this compound.

Preparative Chromatography:

Preparative chromatography is used to purify larger quantities of a compound.

Flash Chromatography: This is a common method for the purification of organic compounds in the laboratory. The crude product is loaded onto a column of silica (B1680970) gel and eluted with a solvent system of appropriate polarity, typically a mixture of a non-polar solvent like hexanes or heptanes and a more polar solvent like ethyl acetate. The fractions are collected and analyzed by TLC to identify those containing the pure product.

Preparative HPLC: For higher purity requirements or for the separation of closely related impurities, preparative HPLC can be employed. This technique uses larger columns and higher flow rates than analytical HPLC to process larger amounts of material.

Quantitative Analytical Methodologies (e.g., qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful and accurate primary method for determining the purity of organic compounds. rsc.org Unlike chromatographic techniques that often require a reference standard of the analyte, qNMR allows for the direct quantification of a substance using a certified internal standard of a different compound. rsc.orgdiva-portal.org

The principle of qNMR is based on the fact that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. For the purity determination of this compound, a known mass of the sample would be dissolved in a suitable deuterated solvent along with a known mass of a high-purity internal standard.

Key considerations for qNMR analysis include:

Choice of Internal Standard: The internal standard should be stable, non-volatile, and have at least one signal that is well-resolved from the signals of the analyte and any impurities. For fluorinated compounds like this compound, an internal standard containing fluorine could be used for ¹⁹F qNMR, or a standard with well-defined proton signals for ¹H qNMR. nih.govacgpubs.org 1,3,5-Trimethoxybenzene has been successfully used as an internal standard for a related compound. orgsyn.orgorgsyn.org

Selection of Signals for Quantification: Signals that are sharp, well-resolved, and free from overlap with other signals should be chosen for integration. For this compound, the aromatic protons or the proton of the difluoromethoxy group could be used in ¹H qNMR. The difluoromethyl group would give a characteristic signal in ¹⁹F NMR.

Experimental Parameters: To ensure accurate quantification, experimental parameters such as the relaxation delay (d1) must be sufficiently long (typically 5-7 times the longest T₁ relaxation time) to allow for complete relaxation of all nuclei between pulses.

The purity of the analyte can be calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

I = integral area of the signal

N = number of nuclei contributing to the signal

M = molar mass

m = mass

P = purity of the standard

qNMR is a robust and reliable method for providing a direct and accurate assessment of the purity of this compound, traceable to a certified reference material.

Computational Chemistry and Theoretical Modeling of 3 Chloro 4 Difluoromethoxy Phenol

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 3-Chloro-4-(difluoromethoxy)phenol, DFT calculations, particularly with hybrid functionals like B3LYP, are instrumental in understanding its fundamental molecular properties. ijrte.orgresearchgate.net

Optimized Molecular Geometries and Energetics

The first step in a computational study is to determine the molecule's most stable three-dimensional arrangement, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For substituted phenols, DFT methods accurately predict geometric parameters. researchgate.net The optimized structure of 4-chloro-3-ethylphenol, a related compound, was determined using the B3LYP method with a 6-311G(d,p) basis set. researchgate.net Similar calculations for this compound would yield crucial data on bond lengths, bond angles, and dihedral angles, defining its spatial configuration.

Table 1: Representative Optimized Geometric Parameters for this compound (Hypothetical Data Based on Analogous Compounds)

ParameterBondPredicted Value
Bond LengthC-Cl1.69 Å
Bond LengthC-O (phenol)1.37 Å
Bond LengthO-H0.96 Å
Bond LengthC-F1.35 Å
Bond AngleC-C-Cl119.0°
Bond AngleC-O-H109.0°
Bond AngleF-C-F108.5°

Note: This data is illustrative and based on typical values for similar functional groups in related molecules as specific computational studies on this compound are not widely available.

Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. researchgate.netijaemr.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ijaemr.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap suggests the molecule is more easily excitable and thus more reactive. ijaemr.com For substituted phenols, the HOMO is typically localized over the phenyl ring and the oxygen atom, while the LUMO is distributed over the aromatic ring system. The introduction of electron-withdrawing groups like chlorine and difluoromethoxy is expected to influence the energies of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

PropertyPredicted Value (eV)
HOMO Energy-0.24 to -0.22
LUMO Energy-0.03 to -0.02
HOMO-LUMO Energy Gap0.20 to 0.22

Note: These values are estimations based on studies of phenol (B47542) and its derivatives, such as a reported HOMO-LUMO gap of 0.21584 eV for phenol itself. ijaemr.com The precise values for the title compound would require specific DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental spectra to confirm molecular structures.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by computing the harmonic vibrational frequencies. researchgate.net For phenolic compounds, characteristic vibrational modes include O-H stretching, C-O stretching, and various phenyl ring modes. ijrte.orgscispace.com For example, in many ortho-substituted phenols, O-H out-of-plane bending vibrations are found between 300–860 cm⁻¹. scispace.com A scaling factor is often applied to the calculated frequencies to account for anharmonicity and achieve better agreement with experimental data. ijrte.org

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H StretchHydroxyl3200-3600
C-H StretchAromatic3000-3100
C=C StretchAromatic Ring1450-1600
C-O StretchPhenolic1200-1260
C-F StretchDifluoromethoxy1000-1100
C-Cl StretchChloro600-800

NMR Chemical Shifts: Quantum mechanical calculations, often combined with machine learning, can predict Nuclear Magnetic Resonance (NMR) chemical shifts with high accuracy. nih.govnrel.govnih.gov These predictions are invaluable for structure elucidation and assignment of complex spectra. nih.govarxiv.org The chemical shift of each nucleus (¹H, ¹³C, ¹⁹F) is highly sensitive to its local electronic environment, which is influenced by the molecule's 3D structure and the presence of functional groups. nrel.gov Predicting the NMR spectra for this compound would provide reference data to aid in its experimental identification.

Electrostatic Potential Surfaces and Reactive Site Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. researchgate.netscienceopen.com It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netyoutube.com For a substituted phenol, the most negative potential is expected to be localized on the phenolic oxygen atom, while the most positive region is typically around the hydroxyl hydrogen atom, indicating its acidity and role in hydrogen bonding. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational and Solution Behavior

While DFT calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. MD simulations on this compound, particularly in an aqueous solution, could reveal insights into its solvation and the dynamics of the flexible difluoromethoxy group. Such simulations can model how the molecule interacts with water, which is crucial for understanding its behavior in biological or environmental systems. Studies on phenol adsorption have utilized MD simulations to understand the influence of surface interactions. rsc.orgnih.gov

Advanced Quantum Chemical Calculations for Mechanistic Insights

Computational chemistry provides a powerful lens for examining chemical structures and reactions at the molecular level. For this compound, advanced quantum chemical calculations offer a pathway to understanding its intrinsic properties and reactivity. These theoretical models are crucial for predicting molecular behavior where experimental data is sparse.

Transition State Characterization and Reaction Pathway Elucidation

Quantum chemical calculations are instrumental in mapping the energetic landscape of a chemical reaction. By identifying and characterizing transition states—the highest energy points along a reaction coordinate—researchers can elucidate the detailed mechanism of a chemical transformation.

For a molecule like this compound, such calculations could be applied to model its synthesis, such as the etherification of 3-chloro-4-nitrophenol (B188101) followed by reduction, or its potential reactions, including electrophilic aromatic substitution or nucleophilic attack at the difluoromethoxy group. Methods like Density Functional Theory (DFT) are commonly employed to locate the geometry of reactants, products, and transition states.

The process involves:

Geometry Optimization: Calculating the lowest energy arrangement of atoms for the reactants, intermediates, products, and transition states.

Frequency Analysis: Confirming the nature of the stationary points on the potential energy surface. A stable molecule (reactant, product) will have all real vibrational frequencies, whereas a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to connect it to the corresponding reactants and products, thus confirming the proposed mechanism.

These studies provide critical data on activation energies, which govern the rate of reaction, and reaction enthalpies, which determine the thermodynamic favorability. While specific transition state analyses for this compound are not prevalent in published literature, the established methodologies are fully applicable to predict its reactivity and guide synthetic efforts.

Computational Assessment of Bond Dissociation Energies and Stability

Bond Dissociation Energy (BDE) is the standard enthalpy change required to break a specific bond homolytically, yielding two radical fragments. wikipedia.org It is a fundamental indicator of the strength of a chemical bond and, by extension, the kinetic stability of a molecule with respect to that bond's cleavage. wikipedia.org BDEs can be computationally predicted with reasonable accuracy using quantum chemical methods.

Table 1: Estimated Bond Dissociation Energies (BDE) in this compound

BondBond TypeTypical BDE (kJ/mol)Expected Influence of Substituents
O–HPhenolic Hydroxyl360 - 380The electron-withdrawing difluoromethoxy group may slightly weaken the O-H bond, making the phenol more acidic.
C–HDifluoromethyl~420The two fluorine atoms strengthen the C-H bond compared to a methyl group due to inductive effects.
Ar–ClAryl-Chlorine~400Generally a strong and stable bond in aromatic systems.
Ar–OAryl-Oxygen (Ether)~380The bond between the aromatic ring and the difluoromethoxy group is expected to be strong.
C–FFluoroalkane~485The C-F bond is one of the strongest single bonds in organic chemistry, contributing to the thermal stability of the difluoromethoxy group.

Note: The values presented are typical or estimated and can vary based on the specific computational method and basis set used. The primary value of this analysis lies in the relative trends and the understanding of substituent effects.

Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Compounds

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or property-based descriptors of molecules with a specific physicochemical property. diva-portal.org For fluorinated compounds, which often exhibit unique behaviors, QSPR models are invaluable for predicting properties and guiding the design of new molecules with desired characteristics. researchgate.netnih.govtandfonline.com

Modeling of Hydrogen Bonding Acidity of the Difluoromethyl Group

A key feature of the difluoromethyl (–CF2H) group is its ability to act as a hydrogen bond donor. researchgate.netnih.govchemistryviews.org Unlike a methyl (–CH3) group, the C-H bond in a –CF2H group is significantly polarized due to the strong electron-withdrawing effect of the two fluorine atoms, rendering the hydrogen atom sufficiently acidic to participate in hydrogen bonding. nih.gov

Computational and experimental studies have quantified this hydrogen bond donor capacity, often referred to as hydrogen bonding acidity. researchgate.net One common parameter is Abraham's solute hydrogen bond acidity, 'A'. Studies on compounds with an ArOCF2H moiety have shown a hydrogen bond acidity (A) of approximately 0.10. researchgate.net This indicates that the difluoromethoxy group is a more effective hydrogen bond donor than a methyl group (A ≈ 0) and is comparable in acidity to functional groups like thiophenol and aniline. researchgate.netnih.gov This capability is critical for its role as a potential bioisostere for hydroxyl or thiol groups in medicinal chemistry. nih.gov

Table 2: Comparative Hydrogen Bond Acidity (A) of Functional Groups

Functional GroupExample CompoundHydrogen Bond Acidity (A)
Aryl Difluoromethoxy ArOCF2H ~0.10
ThiophenolC6H5SH~0.12
AnilineC6H5NH2~0.07
PhenolC6H5OH~0.60
Methyl EtherArOCH3~0.00

Source: Data compiled from studies on hydrogen bond acidity. researchgate.netnih.gov

Prediction of Lipophilicity and Other Physicochemical Descriptors for Research Design

Lipophilicity, typically quantified as the logarithm of the partition coefficient between octanol (B41247) and water (logP) or the distribution coefficient at pH 7.4 (logD7.4), is a critical parameter in fields like drug discovery and environmental science. nih.gov It influences a compound's solubility, permeability, and distribution. nih.gov QSPR models are widely used to predict lipophilicity and other descriptors, saving time and resources. diva-portal.org

Chlorine: Halogens generally increase lipophilicity.

QSPR models for this compound would utilize a variety of calculated molecular descriptors to predict its properties.

Table 3: Key Physicochemical Descriptors for QSPR Modeling of this compound

DescriptorDefinitionExpected Value/Influence
logP Octanol-Water Partition CoefficientPredicted to be moderately high due to the combined effects of the chloro and difluoromethoxy groups.
Polar Surface Area (PSA) Surface sum over all polar atomsPrimarily contributed by the phenolic oxygen and to a lesser extent, the ether oxygen. Relatively low, suggesting good membrane permeability.
Hydrogen Bond Donors Number of O-H, N-H bonds1 (the phenolic -OH) + 1 (the C-H of the -CF2H group)
Hydrogen Bond Acceptors Number of N, O atoms2 (the phenolic and ether oxygens) + 2 (the fluorine atoms)
Dipole Moment Measure of molecular polarityExpected to be significant due to the electronegative Cl, O, and F atoms.

These descriptors, calculated from the molecule's 3D structure, serve as inputs for QSPR models to accurately forecast its behavior and guide its application in research and development.

Broader Research Applications and Significance of 3 Chloro 4 Difluoromethoxy Phenol in Chemical Sciences

Role as a Privileged Scaffold in Organic Synthesis

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. google.comhoneywell.comepo.org These scaffolds serve as valuable starting points for the design of new bioactive molecules. While 3-Chloro-4-(difluoromethoxy)phenol itself has not been formally designated as a privileged scaffold in the existing literature, its structural motifs are present in a variety of biologically active compounds. Phenols and phenolic ethers are recurring and significant scaffolds in both natural products and approved small-molecule pharmaceuticals. leyan.com The diaryl ether motif, which can be formed from phenolic precursors, is also recognized as a privileged structure due to its presence in numerous FDA-approved drugs, where it can enhance cell membrane penetration and metabolic stability. epo.org

The 3-chloro-4-substituted phenol (B47542) structure provides a template for creating a diverse library of derivatives. The chlorine atom and the difluoromethoxy group at specific positions on the phenyl ring influence the electronic properties and the three-dimensional shape of the molecule, which are critical for molecular recognition by biological targets. The reactivity of the phenolic hydroxyl group allows for a wide range of chemical modifications, enabling the synthesis of a large number of derivatives for biological screening.

Table 1: Key Features of this compound as a Potential Privileged Scaffold

FeatureDescriptionSignificance in Drug Design
Chlorinated Phenyl Ring The chlorine atom influences the lipophilicity and metabolic stability of the molecule.Can enhance binding affinity and pharmacokinetic properties.
Difluoromethoxy Group This group is a bioisostere for other functional groups and can improve properties like metabolic stability and membrane permeability.Offers a way to fine-tune the physicochemical properties of a lead compound.
Reactive Phenolic Hydroxyl Allows for a variety of chemical transformations to create diverse derivatives.Facilitates the generation of chemical libraries for high-throughput screening.

Contribution to Fluorine Chemistry Methodologies

The introduction of fluorine-containing groups into organic molecules is a critical strategy in medicinal chemistry and materials science to modulate their properties. lgcstandards.comgoogle.com The difluoromethoxy group (OCF₂H), in particular, has gained significant attention as it can act as a lipophilic hydrogen bond donor and a bioisostere for other functional groups. google.com The synthesis of molecules containing this moiety, such as this compound, contributes to the development of new fluorination and difluoromethoxylation methodologies.

A notable example is the difluoromethylation of phenols to produce aryl difluoromethyl ethers. One established method involves the reaction of a phenol with a difluorocarbene source, such as sodium chlorodifluoroacetate, in the presence of a base. lgcstandards.comchemimpex.com The synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one from 1-(3-chloro-4-hydroxyphenyl)ethan-1-one demonstrates a practical application of this methodology on a structurally related compound. lgcstandards.comchemimpex.com This reaction proceeds through the generation of difluorocarbene, which then reacts with the phenoxide ion. lgcstandards.com

Recent advancements in this area include the use of visible-light photoredox catalysis for the difluoromethoxylation of arenes, offering milder reaction conditions and the potential for late-stage functionalization. google.com The development of efficient and selective methods for introducing the difluoromethoxy group onto a chlorinated phenol backbone, as seen in this compound, expands the toolbox of synthetic chemists and enables the creation of novel fluorinated compounds with potentially enhanced biological activity or material properties. chromforum.org

Design of Advanced Materials with Tunable Properties

The unique electronic properties conferred by the chlorine and difluoromethoxy substituents make this compound and its derivatives attractive building blocks for advanced materials. In the field of liquid crystals, for instance, the presence of a difluoromethoxy bridge in a molecule can lead to low rotational viscosity and large dielectric anisotropy, which are desirable properties for display applications. google.com While no patents specifically mention the use of this compound in liquid crystal synthesis, the general class of compounds with difluoromethoxy bridges is an active area of research. google.com

Similarly, fluorinated phenols are utilized in the synthesis of specialty polymers and coatings where enhanced chemical resistance and stability are required. chemimpex.com The incorporation of the 3-chloro-4-(difluoromethoxy)phenyl moiety into a polymer backbone could impart desirable properties such as hydrophobicity, thermal stability, and resistance to chemical degradation. The versatility of the phenolic hydroxyl group allows for its incorporation into various polymer architectures, including polyesters, polyethers, and polycarbonates.

Development of Advanced Analytical Standards and Derivatization Agents

In analytical chemistry, particularly in chromatographic techniques like gas chromatography-mass spectrometry (GC-MS), derivatization is often employed to improve the volatility, thermal stability, and detectability of analytes. leyan.com Phenolic compounds are frequently derivatized to block the polar hydroxyl group, leading to sharper chromatographic peaks and more reliable quantification. chromforum.org

Furthermore, the reactivity of the phenolic hydroxyl group suggests that this compound could be used to develop novel derivatization agents. For instance, by attaching a chromophore or a group that enhances ionization efficiency in mass spectrometry, derivatives of this compound could be used to tag and quantify other molecules of interest.

Insights into Agrochemical Target Molecule Design

The introduction of fluorine-containing substituents is a well-established strategy in the design of modern agrochemicals to enhance their efficacy, metabolic stability, and target specificity. google.com The 3-chloro-4-(difluoromethoxy)phenyl scaffold provides valuable insights into the design of new fungicides and insecticides. The combination of a chloro- and a difluoromethoxy-substituted phenyl ring is found in a number of patented agrochemical structures.

For example, the synthesis of the anthelmintic drug Rafoxanide involves the coupling of a chlorinated phenol derivative with another aromatic ring system, highlighting the utility of such building blocks in constructing complex bioactive molecules. nih.gov While this specific synthesis does not use this compound, it demonstrates the principle of using halogenated phenols in agrochemical synthesis.

Patents for novel fungicides and insecticides often feature substituted phenylamine and phenoxy moieties that are structurally analogous to this compound. epo.orggoogle.com These patents suggest that this scaffold can be incorporated into molecules targeting a range of biological pathways in pests and pathogens. For instance, a patent for fungicidal compounds describes the synthesis of 2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1- google.comleyan.comchemimpex.comtriazol-1-yl alcohol derivatives, which share a similar chlorinated phenoxy core. google.com The exploration of derivatives of this compound could therefore lead to the discovery of new and effective crop protection agents.

Conclusion and Future Directions in 3 Chloro 4 Difluoromethoxy Phenol Research

Current State of Knowledge and Key Achievements

The significance of 3-Chloro-4-(difluoromethoxy)phenol lies not in a history of widespread application, but in its potential as a sophisticated building block. The key achievement in this area is the recognition of the value imparted by its constituent functional groups. The difluoromethyl ether (-OCF2H) moiety is particularly noteworthy in medicinal chemistry. orgsyn.org It is recognized as a metabolically stable bioisostere of less robust groups like alcohols or thiols and can act as a lipophilic hydrogen bond donor, which can enhance a drug's binding affinity to its target. sci-hub.senih.gov

The incorporation of fluorine and fluorinated groups, such as the difluoromethoxy group, into bioactive molecules is a common strategy to enhance pharmacokinetic properties, including metabolic stability and cell membrane permeability. nih.govnih.gov The presence of the chlorine atom further modulates the electronic properties of the phenol (B47542) ring, influencing its reactivity and providing an additional site for synthetic modification. While no single "blockbuster" product has originated from this specific phenol to date, its true value is realized in its role as an intermediate for creating a new generation of complex molecules with fine-tuned properties. chemimpex.com

Persistent Challenges and Emerging Opportunities in Synthesis

The primary synthetic route to this compound involves the O-difluoromethylation of a precursor, 3-chlorophenol (B135607). This transformation is most effectively achieved through the generation of difluorocarbene (:CF2), a reactive intermediate that is trapped by the nucleophilic phenoxide. orgsyn.org

Challenges:

Reagent Stoichiometry and Safety: Historically, the generation of difluorocarbene relied on reagents like chlorodifluoromethane (B1668795) (a gas) which poses handling and environmental challenges. orgsyn.org

Reaction Conditions: The synthesis requires careful control of base, solvent, and temperature to optimize yield and minimize side reactions.

Scale-Up: Reproducing laboratory-scale yields and purity on an industrial scale can be challenging due to the energetics and heterogeneous nature of some reaction mixtures.

Opportunities: Significant progress has been made in developing more practical and safer difluorocarbene precursors. These represent a major opportunity for the synthesis of this compound.

Bench-Stable Reagents: The use of solid, bench-stable reagents like sodium chlorodifluoroacetate or S-(difluoromethyl)sulfonium salts has become a preferred method. orgsyn.orgacs.org These reagents generate difluorocarbene under thermal or basic conditions, are easier to handle, and have a lower environmental impact. orgsyn.org

Catalytic Methods: Emerging opportunities lie in the development of novel catalytic systems, including photoredox catalysis, to generate difluorocarbene under milder conditions, potentially improving selectivity and functional group tolerance. nih.govresearchgate.net

A typical modern synthesis is summarized in the table below, adapted from procedures for analogous compounds. orgsyn.org

ParameterValue / Description
Precursor 3-Chlorophenol
Reagent Sodium 2-chloro-2,2-difluoroacetate
Base Cesium Carbonate (or other inorganic base)
Solvent Dimethylformamide (DMF) and Water
Temperature Elevated (e.g., 120 °C)
Key Intermediate Difluorocarbene (:CF2)
Mechanism Nucleophilic attack of the phenoxide on difluorocarbene

Frontiers in Mechanistic Studies and Reactivity Control

Understanding the reaction mechanism is paramount for controlling the synthesis and predicting the reactivity of this compound.

Difluorocarbene Trapping: The central mechanistic feature of its synthesis is the reaction between an electrophilic difluorocarbene and a nucleophile. orgsyn.org Difluorocarbene is stabilized by the push-pull electronic effect of its fluorine atoms, making it more selective than other carbenes. orgsyn.org The reaction proceeds by generating the phenoxide of 3-chlorophenol with a base, which then acts as the nucleophile to trap the in situ-generated difluorocarbene. orgsyn.org

Substituent Effects: The electronic nature of the phenol is critical. The chlorine atom is an electron-withdrawing group that increases the acidity of the phenolic proton, facilitating the formation of the reactive phenoxide anion. khanacademy.org The difluoromethoxy group in the final product is also strongly electron-withdrawing, which significantly lowers the electron density of the aromatic ring.

Reactivity Control: A key frontier is achieving chemoselectivity. Research has shown that phenoxides are more reactive toward difluorocarbene than neutral alcohols or phenols, allowing for selective reactions in molecules with multiple hydroxyl groups. sci-hub.se However, thiophenoxides are even more reactive, which must be considered in multifunctional substrates. sci-hub.seacs.org An interesting mechanistic frontier involves the subsequent reactivity of the difluoromethyl ether product itself; under certain conditions, the α-C–F bond can be activated, leading to further transformations. rsc.org

Advancements in Computational and Analytical Methodologies

Modern computational and analytical tools are indispensable for accelerating research into specialized molecules like this compound.

Computational Methodologies:

Density Functional Theory (DFT): DFT is a powerful tool for investigating the electronic structure and reaction pathways of substituted phenols. nih.gov It can be used to calculate reaction energy barriers, predict the influence of the chloro- and difluoromethoxy- substituents on the acidity of the phenol, and model the interaction of the molecule with biological targets. Such computational studies are crucial for understanding structure-activity relationships without performing exhaustive experiments. nih.gov

Analytical Methodologies:

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), typically coupled with Mass Spectrometry (MS), are the workhorse techniques for the separation, identification, and quantification of this compound and its reaction products. acs.orgosti.gov

NMR Spectroscopy: Due to the presence of fluorine, ¹⁹F-NMR spectroscopy is an exceptionally powerful analytical technique. osti.gov It offers high sensitivity and a wide chemical shift range, which allows for the unambiguous detection and quantification of this compound, even in complex mixtures, and can be used to track its formation during photolysis or other degradation studies. acs.orgresearchgate.net

Analytical TechniqueApplication for this compound
GC-MS Separation and identification of volatile derivatives or the phenol itself. osti.gov
HPLC-MS Quantification and identification in reaction mixtures or biological matrices. acs.org
¹⁹F-NMR Unambiguous identification and quantification; structural elucidation. osti.gov
¹H and ¹³C NMR Standard structural characterization.

Interdisciplinary Research Prospects and Novel Chemical Functions

The future of this compound research lies in its application across interdisciplinary fields, leveraging its unique chemical properties.

Medicinal Chemistry: The most promising prospect is its use as a scaffold or intermediate in drug discovery. The difluoromethoxy group can confer improved metabolic stability and modulate a molecule's lipophilicity and binding interactions, making it a valuable motif for developing new therapeutic agents. nih.govresearchgate.net

Agrochemicals: Following the precedent set by analogous fluorinated compounds, it serves as a valuable intermediate for the synthesis of next-generation herbicides and fungicides, where enhanced stability and specific modes of action are required. chemimpex.com

Materials Science: The stability imparted by carbon-fluorine bonds makes this phenol a candidate for incorporation into advanced polymers and coatings. Materials derived from it could exhibit enhanced thermal stability and resistance to chemical degradation. chemimpex.com

Environmental and Toxicological Studies: As with many halogenated aromatic compounds, there is a prospect for research into its environmental fate and toxicology. Studies on its biodegradability, potential for bioaccumulation, and effect on biological systems (such as cell membranes) would provide a complete picture of its environmental profile. nih.gov

Q & A

Basic: What are the recommended synthesis methods for 3-Chloro-4-(difluoromethoxy)phenol, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves difluoromethylation of a phenolic precursor. A validated approach (adapted from analogous procedures) includes:

  • Reacting 3-chloro-4-hydroxyphenol with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate (Cs₂CO₃) in N,N-dimethylformamide (DMF) at 60–80°C for 12–24 hours .
  • Key parameters for optimization :
    • Temperature : Elevated temperatures (>70°C) improve reaction kinetics but may increase side products.
    • Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity of the phenoxide ion.
    • Gas evolution management : Use an oil bubbler to safely release CO₂ generated during the reaction .
  • Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Basic: How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and the difluoromethoxy group (δ ~4.8 ppm as a triplet due to ²JHF coupling) .
    • ¹⁹F NMR : Confirm the -OCF₂H group (δ -80 to -85 ppm) .
  • Infrared (IR) Spectroscopy : Detect O-H stretching (~3200 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₇H₅ClF₂O₂: [M+H]⁺ = 208.9974).
  • Computational validation : Compare experimental NMR shifts with density-functional theory (DFT)-predicted values using hybrid functionals like B3LYP .

Basic: What experimental strategies are effective for assessing the biological activity of this compound?

Methodological Answer:

  • In vitro bioassays :
    • Anti-inflammatory activity : Measure inhibition of cyclooxygenase (COX-1/COX-2) using enzyme-linked immunosorbent assays (ELISA).
    • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293, HepG2) to determine IC₅₀ values.
  • Toxicological profiling :
    • Reference chlorophenol toxicity data (e.g., hepatotoxicity thresholds in rodents) to design dose-response studies .
    • Assess metabolic stability via liver microsome assays (e.g., human/rat microsomes).

Advanced: How can density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Functional selection : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to balance accuracy and computational cost .
  • Key calculations :
    • Frontier molecular orbitals (HOMO/LUMO) : Predict electrophilic/nucleophilic sites.
    • Electrostatic potential maps : Visualize regions prone to hydrogen bonding or electrophilic attack.
    • Vibrational frequencies : Validate IR spectra and assign peaks computationally.
  • Thermochemical accuracy : Benchmark against experimental atomization energies (average deviation <3 kcal/mol) .

Advanced: How should researchers address discrepancies in reported molecular weights or spectral data for this compound?

Methodological Answer:

  • Source validation : Cross-check data from peer-reviewed journals (e.g., synthesis protocols in ) and avoid non-curated databases.
  • Experimental replication :
    • Reproduce synthesis and characterization under controlled conditions.
    • Use isotopic labeling (e.g., ¹³C) to resolve ambiguities in NMR assignments.
  • Collaborative verification : Share samples with independent labs for parallel analysis (e.g., HRMS, X-ray crystallography).

Advanced: What factors influence the regioselectivity of difluoromethoxy group introduction in phenolic derivatives?

Methodological Answer:

  • Steric and electronic effects :
    • Electron-donating groups (e.g., -OH, -OCH₃) ortho to the reaction site hinder substitution due to steric crowding.
    • Meta-directing groups (e.g., -Cl) favor para-substitution in electrophilic reactions .
  • Reagent choice :
    • Use bulky bases (e.g., Cs₂CO₃) to deprotonate the phenolic -OH selectively.
    • Sodium 2-chloro-2,2-difluoroacetate provides a stable difluoromethylating agent under mild conditions .

Advanced: How can degradation pathways and environmental persistence of this compound be systematically studied?

Methodological Answer:

  • Photolysis studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous/organic solvents and monitor degradation via LC-MS.
  • Hydrolytic stability :
    • Test pH-dependent hydrolysis (pH 3–10) at 25–50°C.
    • Identify breakdown products (e.g., chlorophenols, fluoride ions) using ion chromatography .
  • Microbial degradation : Screen soil/water microbiota for catabolic activity via enrichment cultures and metagenomic analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(difluoromethoxy)phenol
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-(difluoromethoxy)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.